2-Methoxy-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid
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Overview
Description
2-Methoxy-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid is a complex organic compound with a pyridine ring substituted with methoxy, phenylmethoxycarbonylamino, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenylmethoxycarbonylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carboxylic acid group may produce an alcohol derivative.
Scientific Research Applications
2-Methoxy-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The phenylmethoxycarbonylamino group may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(methoxycarbonyl)phenylboronic acid: This compound has a similar structure but lacks the phenylmethoxycarbonylamino group.
Indole derivatives: These compounds also contain aromatic rings and are used in similar applications in chemistry and biology
Uniqueness
2-Methoxy-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid is unique due to the presence of the phenylmethoxycarbonylamino group, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-methoxy-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-13-7-11(14(18)19)12(8-16-13)17-15(20)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSWMSYKPAJFIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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